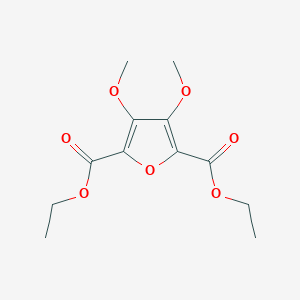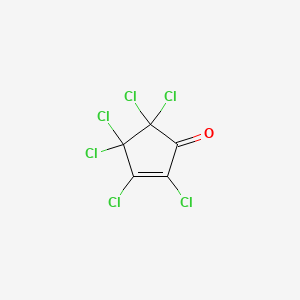
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- is an organic compound with the molecular formula C5Cl6O. It is a derivative of cyclopentenone, where six hydrogen atoms are replaced by chlorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- can be achieved through several methods. One common approach involves the chlorination of cyclopentenone. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Oxidation: It can undergo oxidation to form more oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted cyclopentenones, while reduction can produce partially chlorinated cyclopentenones .
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: The parent compound without chlorine substitutions.
2,3,4,4,5,5-Hexachlorocyclopent-2-en-1-one: A closely related compound with similar chlorination patterns.
Perchloro-2-cyclopentenone: Another chlorinated derivative with different substitution patterns.
Uniqueness
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- is unique due to its high degree of chlorination, which imparts distinct chemical properties.
Propiedades
Número CAS |
2514-52-5 |
|---|---|
Fórmula molecular |
C5Cl6O |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
2,3,4,4,5,5-hexachlorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5Cl6O/c6-1-2(7)4(8,9)5(10,11)3(1)12 |
Clave InChI |
QFIIFFRWCNYRLM-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(C1=O)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


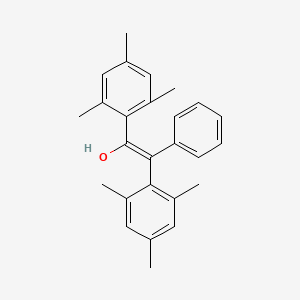
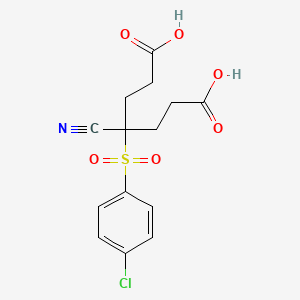
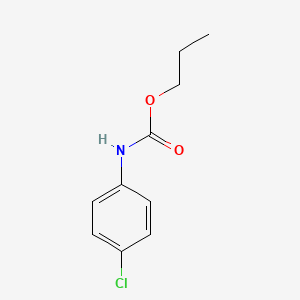
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11962476.png)
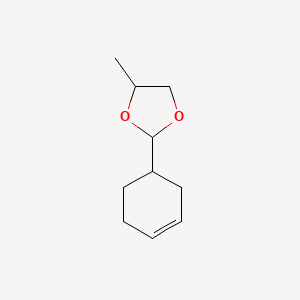
![Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione](/img/structure/B11962487.png)
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962491.png)


